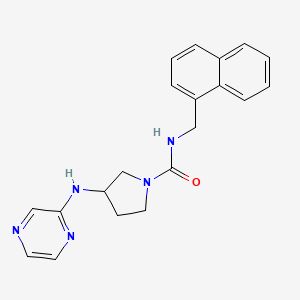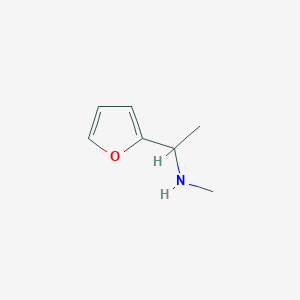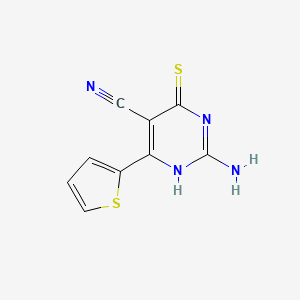
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide, also known as NP-1, is a chemical compound that has been studied for its potential applications in scientific research. NP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in several fields.
Wirkmechanismus
The mechanism of action of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding can lead to changes in biochemical pathways and physiological processes, which may be responsible for the observed effects of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death). In drug discovery, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been used as a starting point for the development of new drugs with similar structures and properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its ability to target specific receptors or enzymes in the body, its relatively low toxicity, and its potential for use in drug discovery. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for careful handling and storage due to its chemical properties.
Zukünftige Richtungen
There are several future directions for research on N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of new drugs based on the structure and properties of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide.
3. Study of the effects of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide on other physiological processes and systems in the body.
4. Investigation of the potential use of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide in combination with other drugs or therapies for the treatment of neurological disorders and cancer.
5. Exploration of the potential use of N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide in other areas of scientific research, such as drug delivery and imaging.
In conclusion, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide is a chemical compound with potential applications in several areas of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of interest to researchers in several fields. Further research is needed to fully understand its potential and to explore new directions for its use in scientific research.
Synthesemethoden
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of naphthalene with pyrazin-2-ylamine and pyrrolidine-1-carboxylic acid, followed by purification using chromatography. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been investigated for its ability to inhibit the growth of cancer cells. In drug discovery, N-(Naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide has been used as a starting point for the development of new drugs with similar structures and properties.
Eigenschaften
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(23-12-16-6-3-5-15-4-1-2-7-18(15)16)25-11-8-17(14-25)24-19-13-21-9-10-22-19/h1-7,9-10,13,17H,8,11-12,14H2,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXVDOMLDVITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=CN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(naphthalen-1-yl)methyl]-3-[(pyrazin-2-yl)amino]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)

![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)






![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)



